N'-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide
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Overview
Description
N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of an azomethine group (–CONH–N=CH–) and an iodine atom, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 2-hydroxyacetophenone. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The iodine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Products with substituted iodine atoms, leading to various functionalized derivatives.
Scientific Research Applications
N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: Investigated for its potential as an antioxidant and anti-tumor agent.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of N’-[1-(2-hydroxyphenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that exhibit unique properties.
Pathways Involved: It can modulate oxidative stress pathways, contributing to its antioxidant activity.
Properties
Molecular Formula |
C15H13IN2O2 |
---|---|
Molecular Weight |
380.18 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C15H13IN2O2/c1-10(13-7-2-3-8-14(13)19)17-18-15(20)11-5-4-6-12(16)9-11/h2-9,19H,1H3,(H,18,20)/b17-10+ |
InChI Key |
VVOBOCWTMHCQBQ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC=CC=C2O |
Origin of Product |
United States |
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